molecular formula C8H13ClN2 B2982519 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride CAS No. 2309465-97-0

6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride

Cat. No. B2982519
CAS RN: 2309465-97-0
M. Wt: 172.66
InChI Key: URPMUVUCJZJMEA-UHFFFAOYSA-N
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Description

“6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2309465-97-0 . It has a molecular weight of 172.66 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for “6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride” is 1S/C8H12N2.ClH/c9-6-7-5-8(7)1-3-10-4-2-8;/h7,10H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Diversity-oriented Synthesis of Azaspirocycles

Multicomponent condensation has been employed for the rapid access to omega-unsaturated dicyclopropylmethylamines, which are novel building blocks. These compounds are converted into heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resultant functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for drug discovery due to their chemical diversity and potential biological activities (Wipf, Stephenson, & Walczak, 2004).

Electrophilic Amination

Electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane explores the interactions with malonic and cyanoacetic acid derivatives among other C-H acids. The process leads to the introduction of a hydroxycyclohexylamino group at the acidic position, followed by various stabilization reactions of the intermediate compound. This methodology outlines an innovative approach to producing disubstituted 1,4-diazaspiro[4.5]decanones, showcasing the versatility of azaspirocycles in synthesizing complex heterocyclic structures (Andreae, Schmitz, Wulf, & Schulz, 1992).

Efficient Synthesis of Azaspirocyclic Core Structures

An efficient strategy for constructing the 6-azaspiro[4.5]decane ring system has been developed using the intramolecular ene reaction of acylnitroso compounds. This process yields spirocyclic ene products as single diastereomers, which are then ethynylated in a highly stereoselective manner. This synthesis pathway is pivotal for generating the azaspirodecane core of halichlorine and pinnaic acids, highlighting the importance of azaspirocycles in the synthesis of complex marine natural products (Matsumura, Aoyagi, & Kibayashi, 2003).

Novel Synthesis Approaches

Novel synthesis methods have been developed for 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes and other azaspirocyclic compounds, demonstrating the synthetic utility of azaspirocycles in creating diverse and complex molecular architectures. These approaches provide access to novel compounds with potential applications in medicinal chemistry and drug discovery (Gravestock & McKenzie, 2002; Ogurtsov & Rakitin, 2020).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

6-azaspiro[2.5]octane-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-6-7-5-8(7)1-3-10-4-2-8;/h7,10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMUVUCJZJMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2309465-97-0
Record name 6-azaspiro[2.5]octane-1-carbonitrile hydrochloride
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